molecular formula C11H13FO2 B13312708 Methyl 2-(4-fluoro-3-methylphenyl)propanoate

Methyl 2-(4-fluoro-3-methylphenyl)propanoate

Cat. No.: B13312708
M. Wt: 196.22 g/mol
InChI Key: XWHAETJRCMGJQJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluoro-3-methylphenyl)propanoate is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is commonly used in research and development, particularly in the field of pharmaceuticals. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluoro-3-methylphenyl)propanoate typically involves the esterification of 2-(4-fluoro-3-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-3-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-fluoro-3-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluoro-3-methylphenyl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-fluoro-3-methylphenyl)propanoate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 2-(4-fluoro-3-methylphenyl)propanoate

InChI

InChI=1S/C11H13FO2/c1-7-6-9(4-5-10(7)12)8(2)11(13)14-3/h4-6,8H,1-3H3

InChI Key

XWHAETJRCMGJQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C(=O)OC)F

Origin of Product

United States

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